

Green Chemistry Approaches for the Synthesis of Quinazolinones: Application Notes and Protocols

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Compound of Interest

Compound Name: *4(3H)-Quinazolinone, 3-acetyl-*

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This document provides detailed application notes and protocols for the synthesis of quinazolinones, a crucial scaffold in medicinal chemistry, utilizing green chemistry principles. These approaches aim to reduce the environmental impact of chemical synthesis through the use of safer solvents, alternative energy sources, and catalytic systems, while often providing improved reaction efficiency.

Ultrasound-Assisted Synthesis of Quinazolinones

Ultrasound irradiation offers a powerful tool for accelerating chemical reactions, often leading to higher yields in shorter reaction times under milder conditions. This method promotes the formation of quinazolinones through the condensation and cyclization of o-aminobenzamides and aldehydes.

Application Notes:

This facile and efficient approach proceeds at ambient temperature and pressure, eliminating the need for metal catalysts.^[1] The use of ultrasound facilitates the reaction in as little as 15 minutes, with moderate to excellent yields.^[1] The methodology demonstrates broad substrate tolerance.^[1]

Quantitative Data:

Entry	Aldehyde (R)	Time (min)	Yield (%)
1	C6H5	15	92
2	4-MeC6H4	15	95
3	4-OMeC6H4	15	96
4	4-ClC6H4	15	90
5	4-NO2C6H4	15	85
6	2-ClC6H4	15	88
7	Thiophen-2-yl	15	82
8	Furan-2-yl	15	80

Reaction conditions:

o-aminobenzamide

(1.0 mmol), aldehyde

(1.0 mmol), DDQ (1.2

mmol), CH3OH (10

mL), ultrasound

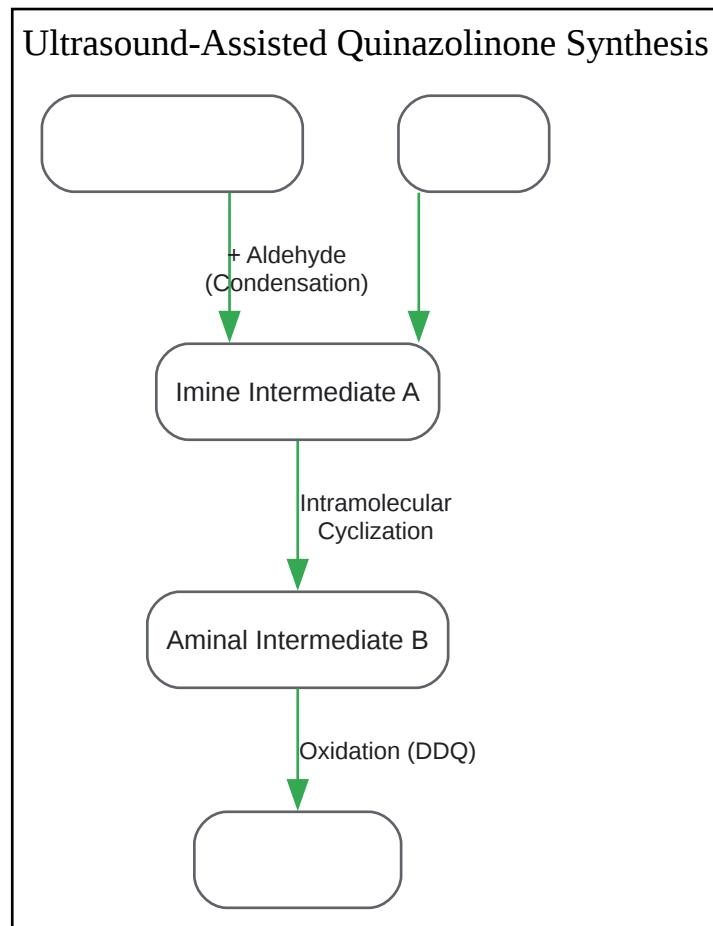
irradiation (60 W),

room temperature.[1]

Experimental Protocol:

A mixture of o-aminobenzamide (1.0 mmol), the corresponding aldehyde (1.0 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) in methanol (10 mL) is subjected to ultrasound irradiation at 60 W for 15 minutes at room temperature.[1] Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired quinazolinone.

Reaction Pathway:



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Caption: Ultrasound-assisted synthesis of quinazolinones.

"On-Water" Synthesis of Quinazolinones

The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and economic advantages. This protocol describes a practical "on-water" synthesis of quinazolinones from o-bromobenzonitrile and various aldehydes.

Application Notes:

This method highlights the crucial role of both water and air in the synthesis of quinazolinones without the need for additional oxidants.^{[2][3]} The protocol is versatile and can be extended to a range of substrates.^{[2][3]} Interestingly, conducting the reaction under a nitrogen atmosphere

leads to the formation of dihydroquinazolinones, demonstrating the selective nature of this method.[2][3]

Quantitative Data:

Entry	Aldehyde (R)	Time (h)	Yield (%)
1	4-MeC ₆ H ₄	12	85
2	4-OMeC ₆ H ₄	12	82
3	4-CIC ₆ H ₄	12	78
4	4-FC ₆ H ₄	12	80
5	3-MeC ₆ H ₄	12	83
6	2-Naphthyl	12	75
7	Cinnamaldehyde	12	70

Reaction conditions:

o-bromobenzonitrile

(0.5 mmol), aldehyde

(0.6 mmol), K₂CO₃

(1.0 mmol), CuI (0.05

mmol), L-proline (0.1

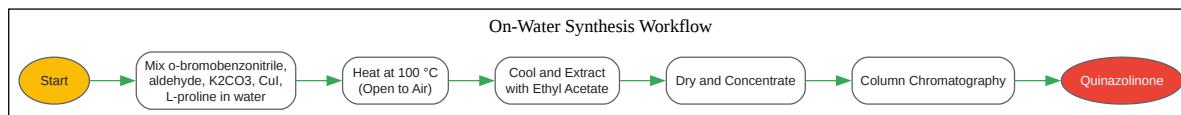
mmol), H₂O (2.0 mL),

100 °C, open to air.

Experimental Protocol:

A mixture of o-bromobenzonitrile (0.5 mmol), an aldehyde (0.6 mmol), potassium carbonate (1.0 mmol), copper(I) iodide (0.05 mmol), and L-proline (0.1 mmol) in water (2.0 mL) is heated at 100 °C in a vessel open to the air for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Workflow:



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Caption: "On-Water" synthesis experimental workflow.

Mechanochemical Synthesis of Quinazolin-4(3H)-ones

Mechanochemistry, or solvent-free synthesis via grinding or milling, represents a significant advancement in green chemistry by minimizing or eliminating the use of solvents. This method describes the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX) under ball-milling conditions.

Application Notes:

This solvent-free approach provides a safe and efficient way to handle the reaction between amines and hypervalent iodine reagents, which can be highly exothermic or even explosive under direct mixing.^{[4][5]} The intramolecular control offered by the ortho-amide group on the aniline starting material allows for a successful reaction.^[4] The methodology is scalable, as demonstrated by a successful gram-scale synthesis.^[4]

Quantitative Data:

Entry	Aldehyde (R)	Time (h)	Yield (%)
1	4-EtC ₆ H ₄	2	75
2	4-iPrC ₆ H ₄	2	72
3	C ₆ H ₅	2	65
4	4-tBuC ₆ H ₄	2	70
5	4-FC ₆ H ₄	2	68
6	4-CIC ₆ H ₄	2	62
7	1-Naphthyl	2	55

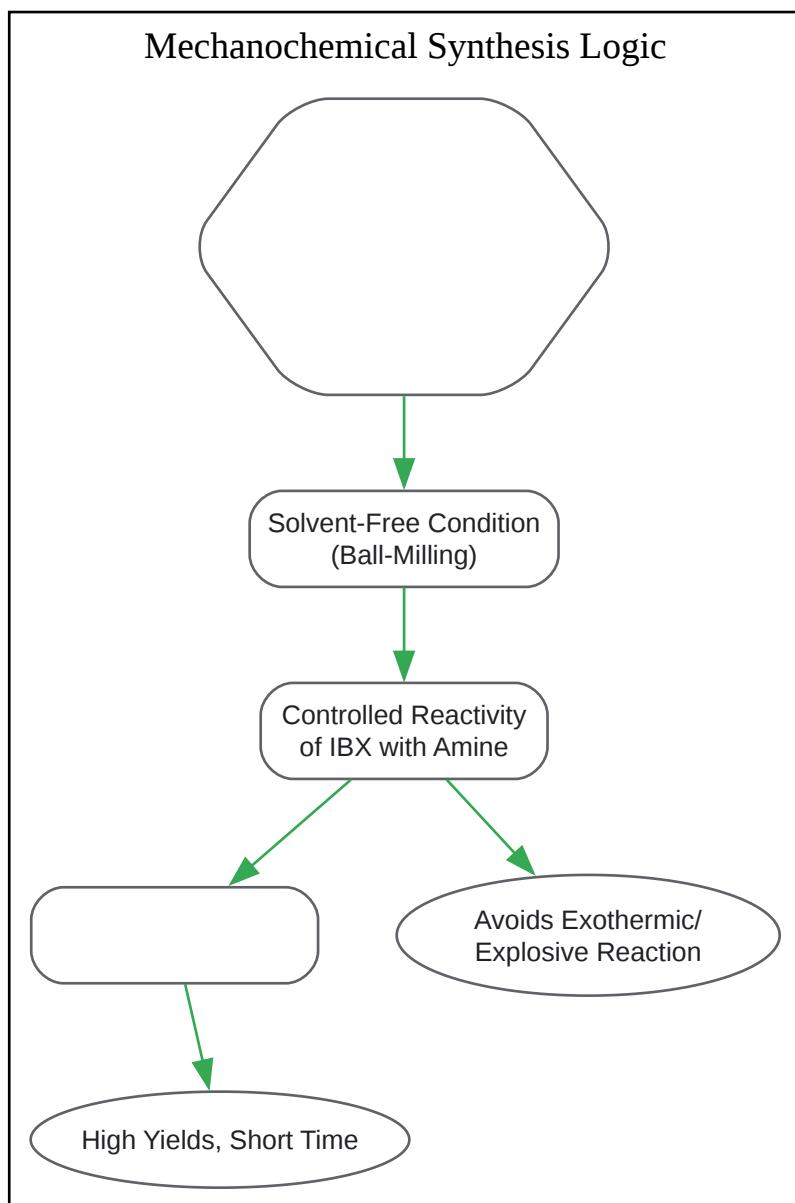
Reaction conditions:

2-aminobenzamide
(0.5 mmol), aldehyde
(0.5 mmol), IBX (0.6
mmol), ball-milling (25
Hz).[4]

Experimental Protocol:

A mixture of 2-aminobenzamide (0.5 mmol), the corresponding aldehyde (0.5 mmol), and o-iodoxybenzoic acid (IBX) (0.6 mmol) is placed in a stainless-steel grinding jar with a stainless-steel ball. The mixture is then subjected to ball-milling at a frequency of 25 Hz for 2 hours. After the reaction is complete, the solid mixture is washed with ethyl acetate, and the organic layer is collected. The solvent is evaporated, and the crude product is purified by column chromatography.

Logical Relationship Diagram:



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Caption: Logic of mechanochemical quinazolinone synthesis.

Basic Ionic Liquid-Mediated Synthesis in Aqueous Media

Ionic liquids (ILs) are considered green solvents due to their low volatility and high thermal stability. Basic ILs can also act as catalysts and surfactants, promoting reactions in aqueous media. This protocol outlines the synthesis of quinazolinones using a basic ionic liquid in water.

Application Notes:

The use of 1-propyl-3-alkylimidazolium hydroxide ionic liquids ($[P\text{RIm}]\text{[OH]}$) serves a dual role as both a basic catalyst and a surfactant.^{[6][7][8]} The surfactant properties of the IL increase with the length of the alkyl chain, leading to better catalytic performance by forming micelles that solubilize the reactants in water.^{[6][7][8]} This system shows better catalytic activity than traditional bases like NaOH and offers the potential for recyclability.^{[6][7]}

Quantitative Data:

Entry	Ionic Liquid	Catalyst Conc. (mmol L ⁻¹)	Time (h)	Yield (%)
1	$[\text{PDolm}]\text{[OH]}$	400	8	98.2
2	$[\text{POIm}]\text{[OH]}$	400	8	95.7
3	$[\text{PHIm}]\text{[OH]}$	400	8	92.1
4	$[\text{PBIm}]\text{[OH]}$	400	8	85.3
5	NaOH	400	8	75.4

Reaction conditions: 2-aminobenzonitrile (1 mmol), cyclohexanone (1.2 mmol), catalyst in water (5 mL), 100 °C.

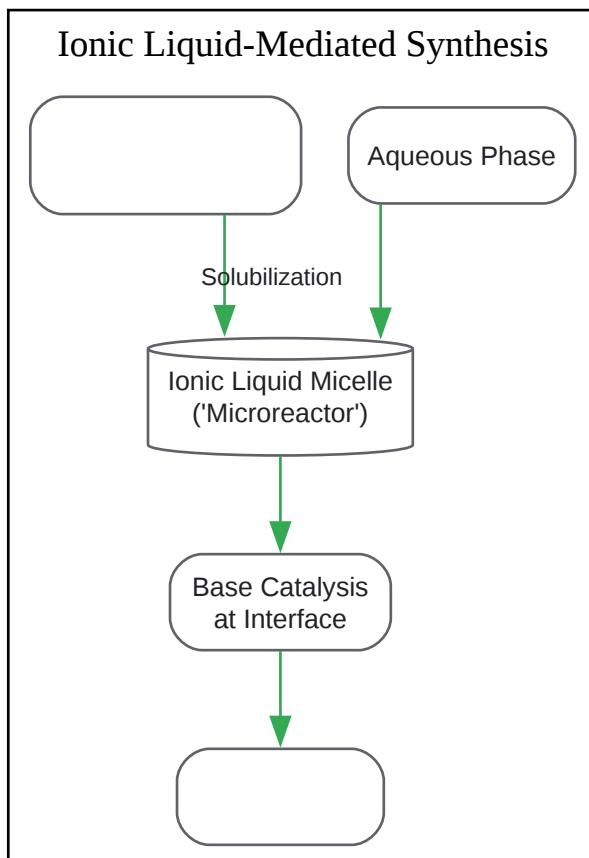
[6]

Experimental Protocol:

In a round-bottom flask, 2-aminobenzonitrile (1 mmol), cyclohexanone (1.2 mmol), and the basic ionic liquid (e.g., $[\text{PDolm}]\text{[OH]}$ at a concentration of 400 mmol L⁻¹) are mixed in water (5 mL). The reaction mixture is then heated to 100 °C and stirred for 8 hours. After cooling, the product is extracted with an appropriate organic solvent. The organic layers are combined,

dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Reaction Mechanism Overview:



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Caption: Role of ionic liquid in aqueous synthesis.

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